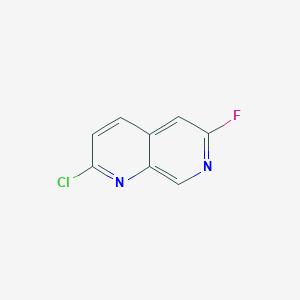

2-Chloro-6-fluoro-1,7-naphthyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

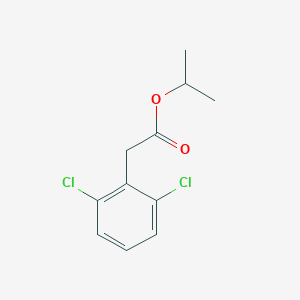

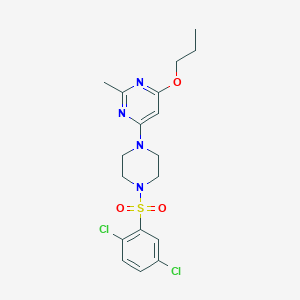

2-Chloro-6-fluoro-1,7-naphthyridine is a chemical compound with the molecular formula C8H4ClFN2 . It is a derivative of naphthyridine, a class of compounds that have significant importance in the field of medicinal chemistry .

Molecular Structure Analysis

The molecular structure of 2-Chloro-6-fluoro-1,7-naphthyridine consists of a naphthyridine core with chlorine and fluorine substituents . The average mass of the molecule is 182.582 Da .Aplicaciones Científicas De Investigación

Synthesis and Antitumor Potential

Synthesis of Anticancer Intermediates : 2-Chloro-6-fluoro-1,7-naphthyridine derivatives, such as 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, have been synthesized and optimized for use as intermediates in the development of biologically active anticancer drugs (Zhang et al., 2019).

Antitumor Agents : Research into 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, which include 2-chloro-6-fluoro-1,7-naphthyridine derivatives, has shown promise in finding antitumor agents with moderate cytotoxic activity against various cancer cell lines (Tsuzuki et al., 2004).

Synthesis Methodologies

Efficient Synthesis Techniques : Studies have explored efficient and optimized synthesis methodologies for fluoronaphthyridines, including 2-chloro-6-fluoro-1,7-naphthyridine derivatives, which are vital for large-scale production and practical applications in pharmaceuticals (Abele et al., 2014).

Reactivity and Functionalization : Investigations into the reactivity of naphthyridine derivatives, including benzo[c][1,7]naphthyridine derivatives, have led to the synthesis of novel compounds through alkylation, oxidation, and electrophilic substitution reactions. These studies contribute to understanding the chemical properties and potential functional applications of 2-chloro-6-fluoro-1,7-naphthyridine (Shatsauskas et al., 2019).

Biological and Chemical Sensing Applications

- Fluorescent Chemosensors : 2-Chloro-6-fluoro-1,7-naphthyridine derivatives have been used in the design of fluorescent 'turn-on' and 'turn-off' chemosensors. These sensors are capable of detecting specific ions like F− and Hg2+, demonstrating their potential in environmental monitoring and biomedical diagnostics (Chahal & Sankar, 2015).

Anti-Inflammatory and Cytotoxic Properties

- Anti-Inflammatory and Anticancer Activities : Certain 1,8-naphthyridine-3-carboxamide derivatives, closely related to 2-chloro-6-fluoro-1,7-naphthyridine, have been found to possess anti-inflammatory properties and potential anticancer effects. This highlights their dual therapeutic potential and relevance in pharmacological research (Madaan et al., 2013).

Direcciones Futuras

Naphthyridines, the class of compounds to which 2-Chloro-6-fluoro-1,7-naphthyridine belongs, have been the subject of significant research interest due to their wide range of biological activities . Future research may focus on further exploring the synthesis, reactivity, and applications of these compounds, including their potential roles in medicinal chemistry .

Propiedades

IUPAC Name |

2-chloro-6-fluoro-1,7-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-7-2-1-5-3-8(10)11-4-6(5)12-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBBUUWDRRWWTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=CN=C(C=C21)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-fluoro-1,7-naphthyridine | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2958906.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole](/img/no-structure.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(phenylcarbamoyl)acetamide](/img/structure/B2958916.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2958919.png)

amino}-3-(naphthalen-1-yloxy)propan-2-ol](/img/structure/B2958925.png)